FKBP12 Ligand

PROTAC targeted protein degradation FKBP12 degradation

Standard FKBP12 ligands lack selectivity between FKBP12 and FKBP12.6, confounding cardiac vs. neural readouts. For FKBP12-specific chemical knockout: RC32 achieves DC50 0.3 nM (Jurkat), 33x more potent than dFKBP-1, minimizing cereblon off-target toxicity. For nuclear-selective degradation: MC-25B (DC50 350 nM, Dmax 89%) spares cytoplasmic FKBP12 pools. For FKBP51 programs where FKBP12 inhibition is contraindicated: macrocyclic compound 9g binds FKBP51 (Ki 1.2 μM) with no detectable FKBP12/12.6 binding.

Molecular Formula C38H47NO11
Molecular Weight 693.8 g/mol
Cat. No. B12297700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFKBP12 Ligand
Molecular FormulaC38H47NO11
Molecular Weight693.8 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)O
InChIInChI=1S/C38H47NO11/c1-7-26(25-21-33(46-4)36(48-6)34(22-25)47-5)37(42)39-19-11-10-13-28(39)38(43)50-30(27-12-8-9-14-29(27)49-23-35(40)41)17-15-24-16-18-31(44-2)32(20-24)45-3/h8-9,12,14,16,18,20-22,26,28,30H,7,10-11,13,15,17,19,23H2,1-6H3,(H,40,41)
InChIKeyUYXSZUBFOQLRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FKBP12 Ligand Procurement Guide


FKBP12 ligands encompass a chemically diverse set of molecules—from natural products (FK506, rapamycin) to fully synthetic compounds (SLF, SAFit-class)—that bind the highly conserved FK506-binding domain of the 12-kDa immunophilin FKBP12 (FKBP1A) [1]. FKBP12 is an essential protein implicated in immunosuppression, neurodegeneration, and cardiac function, and its ligand-binding pocket is notoriously promiscuous, accommodating hydrophobic moieties with comparable affinity across FKBP family members [2]. This structural conservation makes selective ligand procurement a critical but challenging decision point: small variations in ligand design translate into large functional differences in ternary complex formation, target degradation efficiency, and paralog selectivity [3].

Ligand class (natural product vs. synthetic) determines ternary complex formation and downstream pathway engagement.
Synthetic SLF-based ligands enable FKBP12-recruiting PROTAC design; natural products engage endogenous effectors.
FKBP paralog selectivity varies widely; close homologs (FKBP12.6, FKBP51) often exhibit similar affinity.

Why FKBP12 Ligands Cannot Be Interchanged


The FKBP binding domain differs by only a few amino acid residues across paralogs (FKBP12, 12.6, 51, 52), yet their biological functions are profoundly divergent—from ryanodine receptor regulation to glucocorticoid receptor signaling [1]. High-affinity ligands with meaningful selectivity between these close homologs are notoriously scarce: most bicyclic and polycyclic FKBP ligands bind FKBP12 and FKBP12.6 with indistinguishable nanomolar affinity [1]. Simultaneously, PROTAC degraders built on the same FKBP12-recruiting ligand (SLF) exhibit DC50 values spanning a ~30,000-fold potency range depending on E3 ligase choice and linker design [2]. These two axes—paralog selectivity and degradation efficiency—are not abstract concerns; they determine whether an experiment produces a clean FKBP12-specific readout or confounded multi-paralog effects. Direct quantitative comparisons below provide the procurement-relevant evidence.

Paralog selectivity Many FKBP12 ligands bind FKBP12.6 and FKBP51 with indistinguishable affinity; readouts may reflect multi-paralog effects rather than FKBP12-specific pharmacology.
Degrader potency PROTAC degradation efficiency depends critically on E3 ligase choice, not solely on FKBP12 warhead affinity; degrader rank order can shift dramatically.
Ternary complex FK506 and rapamycin form FKBP12 complexes that target calcineurin or mTOR respectively; pathway readout demands ligand specificity, not just binding affinity.

Comparative Evidence for FKBP12 Ligand Selection


RC32 vs. dFKBP-1: Degradation Potency in Jurkat Cells

FKBP12 PROTAC RC32 achieves 50% FKBP12 protein degradation (DC50) at ~0.3 nM after 12 h of treatment in Jurkat cells . Under comparable in vitro conditions, the earlier FKBP12-directed PROTAC dFKBP-1—which uses the identical FKBP12-recruiting ligand (SLF) conjugated to a thalidomide-based cereblon ligand—exhibits a DC50 of 10 nM . This represents an approximately 33-fold potency advantage for RC32.

Degradation Potency
Head-to-head
RC32
DC50 ~0.3 nM
vs
dFKBP-1
DC50 10 nM
Reported ~33-fold potency difference in Jurkat cells
12 h treatment; Western blot quantification
PROTAC targeted protein degradation FKBP12 degradation

RC32 vs. MC-25B: E3 Ligase Impact on Degradation Potency

RC32 (cereblon-recruiting) degrades FKBP12 with a DC50 of ~0.3 nM in Jurkat cells . In contrast, MC-25B—a DCAF16-recruiting FKBP12 PROTAC—degrades FKBP12 with a DC50 of 350 nM (0.35 μM) and achieves a Dmax of 89% [1]. The >1,000-fold difference in DC50 between these two FKBP12 degraders illustrates that E3 ligase choice, not just FKBP12 binding affinity, dominates degradation efficiency.

E3 Ligase Impact
Reported
RC32 (cereblon)
DC50 ~0.3 nM
vs
MC-25B (DCAF16)
DC50 350 nM
E3 ligase choice drives >1,000-fold DC50 shift
MC-25B preferentially degrades nuclear FKBP12
PROTAC E3 ligase DCAF16 degradation selectivity

Macrocyclic Ligands Achieve FKBP51 Selectivity Over FKBP12

The most advanced SAFit-class FKBP51 ligands are highly selective versus FKBP52 but discriminate poorly against FKBP12 and FKBP12.6 [1]. In a macrocyclization pilot study, compound 9g bound to FKBP51 with a Ki of 1.2 μM while showing no detectable binding to FKBP12 or FKBP12.6 [1]. This marks the first reported ligand class that robustly discriminates FKBP51 from the close homologs FKBP12 and FKBP12.6, enabled by a transient binding conformation disfavored in the smaller FKBP paralogs [1].

FKBP51 Selectivity
Head-to-head
Macrocyclic 9g
Ki(FKBP51) 1.2 μM
no FKBP12 binding
vs
SAFit-class
poor FKBP51/FKBP12 discrimination
First reported ligand class with FKBP51 selectivity over FKBP12
Fluorescence polarization assay; transient binding conformation
FKBP paralog selectivity FKBP51 macrocyclic ligand SAFit

SLF Binding Selectivity for FKBP12 vs. FKBP51

SLF (Synthetic Ligand of FKBP) is the most widely used FKBP12-recruiting warhead in PROTAC design. It binds FKBP12 with an IC50 of 2.6 μM and shows an affinity of 3.1 μM for FKBP51 [1]. The ~1.2-fold preference for FKBP12 over FKBP51 is marginal, meaning that SLF-based PROTACs will recruit both FKBP12 and FKBP51 when both paralogs are expressed. In contrast, FK506 binds FKBP12 with a Ki of approximately 0.2–0.4 nM , representing ~6,500-fold higher affinity but with broad FKBP paralog binding and immunosuppressive ternary complex formation.

Paralog Preference
Reported
SLF
IC50 2.6 μM (FKBP12)
3.1 μM (FKBP51)
vs
FK506
Ki ~0.2 nM
broad paralog binding
SLF shows marginal ~1.2-fold FKBP12 preference; PROTACs may engage both paralogs
Fluorescence polarization and competitive binding assays
SLF FKBP binding affinity PROTAC recruitment ligand

FK506 vs. Rapamycin: Divergent Ternary Complex Formation

Both FK506 and rapamycin bind FKBP12 with high affinity—FK506 with Ki ≈ 0.2–0.4 nM and rapamycin with Ki in the low nanomolar range [1]—and compete for the same binding pocket, as demonstrated by X-ray crystallography [2]. However, the resulting FKBP12-drug complexes engage entirely different downstream effectors: FKBP12-FK506 inhibits calcineurin (Ki for calcineurin inhibition = 6 nM for wild-type FKBP12-FK506 complex), whereas FKBP12-rapamycin binds mTOR/FRB to inhibit TOR signaling [2][3]. Rapamycin thus acts as a competitive antagonist of FK506-mediated calcineurin inhibition [2].

Ternary Complex
Head-to-head
FK506
calcineurin inhibition
Ki 6 nM
vs
Rapamycin
mTOR/FRB binding
no calcineurin effect
Pathway engagement diverges despite comparable FKBP12 affinity
X-ray structures confirm mutually exclusive downstream complexes
FK506 rapamycin FKBP12 ternary complex immunosuppression mechanism

Intracellular Target Engagement of SAFit vs. Natural Products

NanoBRET-based intracellular target engagement assays across FKBP12, 12.6, 51, and 52 revealed a substantial offset between the biochemical affinity and intracellular activity of SAFit-type ligands compared to bicyclic ligands or natural products (FK506, rapamycin) [1]. This offset indicates that biochemical IC50/Ki values alone are insufficient to predict intracellular FKBP occupancy for SAFit-class compounds, and that natural product ligands maintain higher effective intracellular target engagement at comparable biochemical affinity [1].

NanoBRET intracellular target engagement FKBP occupancy SAFit

FKBP12 Ligand Application Scenarios


Near-Complete FKBP12 Depletion at Low Concentrations

When experimental goals require >90% FKBP12 degradation at sub-nanomolar concentrations—for instance, in primary immune cells where high PROTAC concentrations may cause cereblon-dependent off-target toxicity—RC32 (DC50 ~0.3 nM in Jurkat cells) provides 33-fold greater potency than the earlier dFKBP-1 (DC50 10 nM) [1][2]. This potency advantage enables FKBP12 chemical knockout at compound concentrations unlikely to saturate cereblon neo-substrate degradation.

Compartment-Specific Nuclear FKBP12 Degradation

MC-25B (DC50 350 nM, Dmax 89%) degrades nuclear-localized FKBP12 through DCAF16-dependent mechanisms, making it the tool of choice for studies where cytoplasmic FKBP12 (e.g., ryanodine receptor-associated) must be preserved while nuclear FKBP12 pools are depleted [1]. This compartment selectivity is absent in cereblon-recruiting PROTACs like RC32, which degrade FKBP12 across cellular compartments.

FKBP51 Pharmacology Without FKBP12 Engagement

For FKBP51-targeted programs in stress-related disorders, depression, or chronic pain—where FKBP12 inhibition is contraindicated due to its cardiac essentiality—macrocyclic compounds (e.g., compound 9g) provide the first ligand class with demonstrated binding to FKBP51 (Ki 1.2 μM) and no detectable binding to FKBP12 or FKBP12.6 [1]. Standard SAFit-class ligands cannot achieve this paralog discrimination and will confound FKBP12-dependent readouts.

Calcineurin vs. mTOR Pathway Dissection

Despite near-identical FKBP12 binding affinity (Ki ~0.2–1 nM range), FK506 and rapamycin form FKBP12-drug complexes with mutually exclusive downstream targets—calcineurin and mTOR, respectively [1][2]. Rapamycin additionally acts as a competitive antagonist of FK506-mediated calcineurin inhibition [1]. Pathway-specific experiments must therefore select the FKBP12 ligand based on ternary complex identity, not FKBP12 binding affinity alone.

Application
Selection Property
Validation Focus
Low-concentration FKBP12 depletion studies
PROTAC degrader potency profile
DC50 endpoint in target cell type
Nuclear FKBP12 degradation research
E3 ligase-dependent compartment selectivity
Subcellular FKBP12 distribution and Dmax
FKBP51-selective pathway interrogation
FKBP paralog selectivity profile
FKBP51 vs. FKBP12 binding assays
Calcineurin / mTOR pathway analysis
Ternary complex specificity
Downstream pathway engagement assays
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